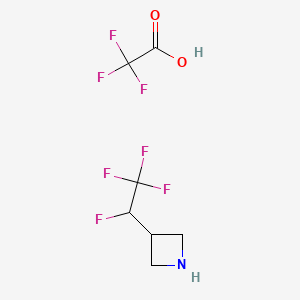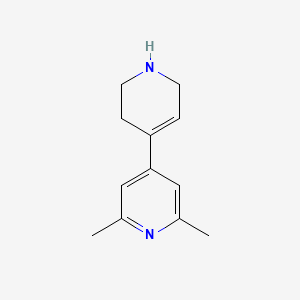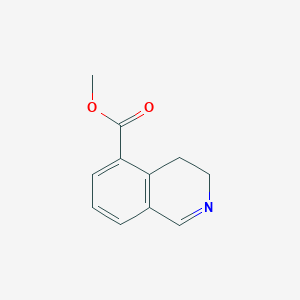
Methyl 3,4-dihydroisoquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dihydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydroisoquinoline-5-carboxylate typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system .
Another method involves the reduction of 3,4-dihydroisoquinoline derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . This approach allows for the enantioselective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dihydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral hydride reducing agents or hydrogenation with a chiral catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Methyl 3,4-dihydroisoquinoline-5-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 3,4-dihydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dihydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound has similar biological activities and is also used in the synthesis of isoquinoline derivatives.
Tetrahydroisoquinoline derivatives: These compounds are structurally similar and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promise in various fields, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 3,4-dihydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,7H,5-6H2,1H3 |
Clé InChI |
IKPJZUROKFFXTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1CCN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)
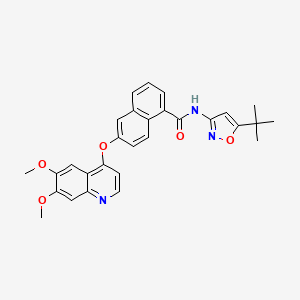
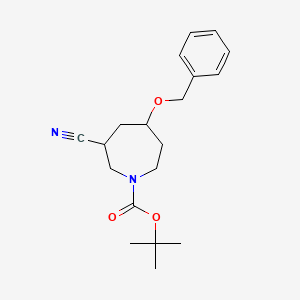


![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
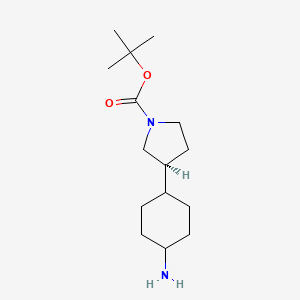
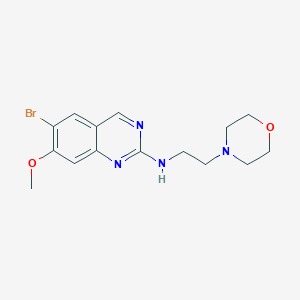
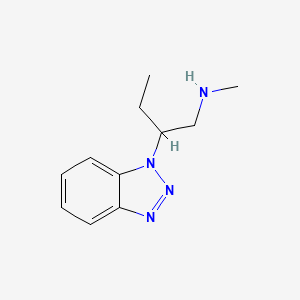

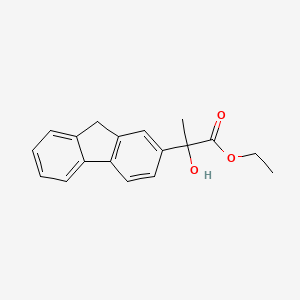
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
